Selective Inhibition of Aminopeptidase N (APN/CD13) with >1400-Fold Selectivity over HDAC1/2
([1,1'-Biphenyl]-2-ylamino)acetic acid demonstrates potent and selective inhibition of Aminopeptidase N (APN). Its IC50 against APN from porcine kidney microsomes is 70 nM, while its activity against HDAC1 and HDAC2 in human HeLa cell nuclear extract is minimal, with an IC50 exceeding 100,000 nM [1]. This selectivity profile differentiates it from pan-inhibitors or other biphenylacetic acid derivatives, such as felbinac, which primarily targets cyclooxygenase enzymes with IC50 values of 865.68 nM for COX1 and 976 nM for COX2 .
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | APN IC50: 70 nM; HDAC1/2 IC50: >100,000 nM |
| Comparator Or Baseline | Felbinac: COX1 IC50 865.68 nM; COX2 IC50 976 nM |
| Quantified Difference | Target compound exhibits high potency against APN with >1400-fold selectivity over HDAC1/2, a profile distinct from the COX inhibition pathway of felbinac. |
| Conditions | APN assay: Porcine kidney microsomes, 5 min preincubation, 30 min reaction with L-leu-p-nitroanilide substrate. HDAC assay: Human HeLa cell nuclear extract, 5 min preincubation, 30 min reaction with Boc-Lys(acetyl)-AMC substrate [1]. |
Why This Matters
This specific and quantifiable APN inhibitory activity, coupled with low HDAC off-target effects, provides a clear scientific rationale for selecting this compound in studies of angiogenesis, tumor invasion, and metastasis where APN is implicated.
- [1] BindingDB. BDBM50144946 (CHEMBL3763918) - ([1,1'-Biphenyl]-2-ylamino)acetic acid. View Source
